Ethanol, 2-[(3,5-dinitrophenyl)thio]-
Overview
Description
Ethanol, 2-[(3,5-dinitrophenyl)thio]- is an organic compound with the molecular formula C8H8N2O5S and a molecular weight of 244.23 g/mol This compound is characterized by the presence of a dinitrophenyl group attached to a thioether linkage, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3,5-dinitrophenyl)thio]- typically involves the reaction of 3,5-dinitrochlorobenzene with thiourea to form 3,5-dinitrophenylthiourea. This intermediate is then subjected to hydrolysis to yield 3,5-dinitrophenylthiol. The final step involves the reaction of 3,5-dinitrophenylthiol with ethylene oxide under basic conditions to produce Ethanol, 2-[(3,5-dinitrophenyl)thio]-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: Ethanol, 2-[(3,5-dinitrophenyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(3,5-dinitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and related compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3,5-dinitrophenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the thioether group, allowing it to participate in substitution reactions. The nitro groups can undergo reduction to form amino groups, which can further interact with biological molecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical and biological systems.
Comparison with Similar Compounds
Ethanol, 2-[(3,5-dinitrophenyl)thio]- can be compared with other similar compounds such as:
Ethanol, 2-[(4-nitrophenyl)thio]-: Similar structure but with a single nitro group, leading to different reactivity and applications.
Ethanol, 2-[(3,5-dichlorophenyl)thio]-: Contains chlorine substituents instead of nitro groups, resulting in different chemical properties and uses.
Ethanol, 2-[(3,5-dimethylphenyl)thio]-:
Properties
IUPAC Name |
2-(3,5-dinitrophenyl)sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c11-1-2-16-8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOXBTYOMAHDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406755 | |
Record name | Ethanol, 2-[(3,5-dinitrophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105897-13-0 | |
Record name | Ethanol, 2-[(3,5-dinitrophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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